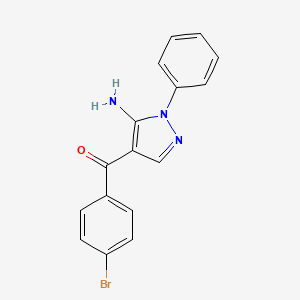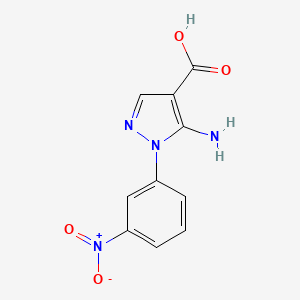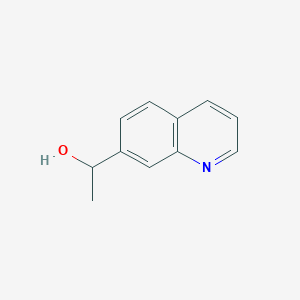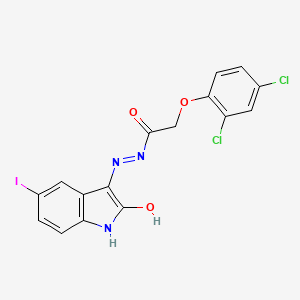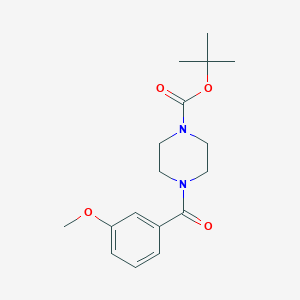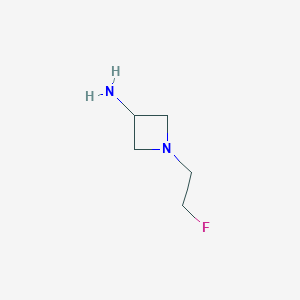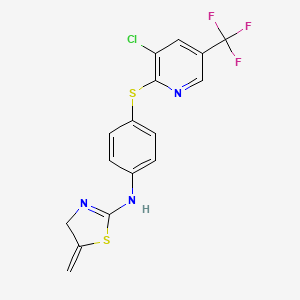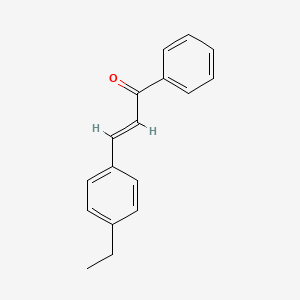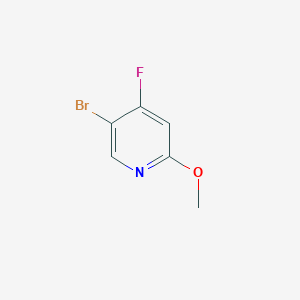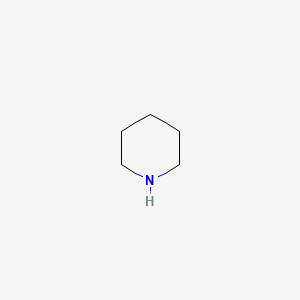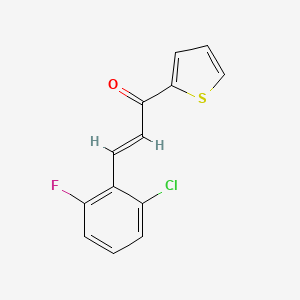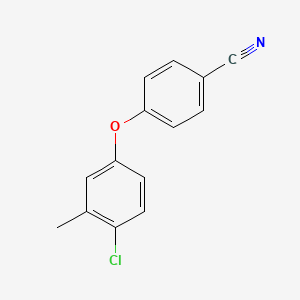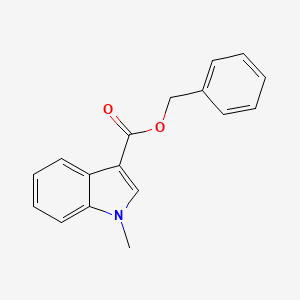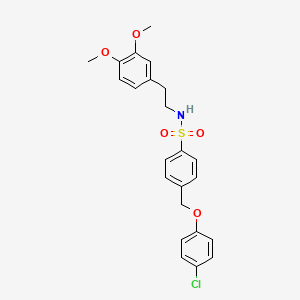
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine (herein referred to as DMPCP) is a compound that has recently gained attention due to its potential applications in scientific research. DMPCP is a small molecule, which makes it ideal for use in a variety of lab experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine' involves the reaction of 2-(3,4-Dimethoxyphenyl)ethylamine with 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
2-(3,4-Dimethoxyphenyl)ethylamine, 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride, Base (e.g. triethylamine, pyridine)
Reaction
Step 1: Dissolve 2-(3,4-Dimethoxyphenyl)ethylamine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Slowly add 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the product by recrystallization or chromatography (e.g. flash chromatography, HPLC).
科学研究应用
DMPCP has been used in a variety of scientific research applications. It has been used to study the effects of cell membrane disruption in bacteria, as well as to study the effects of oxidative stress in cells. Additionally, it has been used to study the role of apoptosis in cell death, as well as to study the effects of DNA damage on cellular processes.
作用机制
The mechanism of action of DMPCP is not yet fully understood. However, it is believed that DMPCP acts as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell signaling pathways. Additionally, it is believed that DMPCP may also act as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.
生化和生理效应
DMPCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, as well as disrupt the cell membrane of bacteria. Additionally, in vivo studies have shown that DMPCP can reduce oxidative stress in cells, as well as induce apoptosis in cells. Furthermore, DMPCP has been shown to induce DNA damage in cells.
实验室实验的优点和局限性
One of the main advantages of using DMPCP in lab experiments is its small size, which makes it ideal for use in a variety of experiments. Additionally, DMPCP is relatively inexpensive and easy to synthesize. However, one of the main limitations of using DMPCP in lab experiments is that its mechanism of action is not yet fully understood.
未来方向
The potential future directions for research involving DMPCP include further exploration of its mechanism of action, as well as further studies on its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential applications of DMPCP in drug discovery and development. Additionally, further research could be conducted to explore the potential applications of DMPCP in other areas such as agriculture and food science. Finally, further research could be conducted to explore the potential toxicity of DMPCP and to develop methods to reduce its toxicity.
属性
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO5S/c1-28-22-12-5-17(15-23(22)29-2)13-14-25-31(26,27)21-10-3-18(4-11-21)16-30-20-8-6-19(24)7-9-20/h3-12,15,25H,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQFLFGHLKSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

